![molecular formula C19H25N3O2 B4429952 N-(1-benzyl-4-piperidinyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4429952.png)
N-(1-benzyl-4-piperidinyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Overview
Description
"N-(1-benzyl-4-piperidinyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide" is a chemical compound that has been studied in various contexts, primarily focusing on its interactions with biological receptors and its potential use in medicinal chemistry.
Synthesis Analysis
Synthesis of similar compounds typically involves multiple steps, including reactions such as benzoylation, alkylation, and cyclization. The synthesis process often targets the optimization of yield and purity, and may include novel methods or modifications to existing synthetic routes.
Molecular Structure Analysis
The molecular structure of compounds like "this compound" is often analyzed using techniques such as X-ray crystallography, NMR, and spectral data analysis. These studies provide insights into the stereochemistry, bonding, and electronic properties of the molecule.
Chemical Reactions and Properties
Compounds in this class can exhibit various chemical reactions and interactions, particularly with biological receptors. They may show selective affinity towards certain receptors, indicating potential for therapeutic applications. The chemical properties, such as solubility, stability, and reactivity, are crucial for their potential use in pharmaceuticals.
Physical Properties Analysis
Physical properties like melting point, boiling point, solubility, and molecular weight are important for understanding the compound's behavior in different environments. These properties are determined using standard laboratory techniques and are essential for handling and formulation purposes.
Chemical Properties Analysis
The chemical properties include the compound's reactivity, stability, and interactions with other molecules. These properties are influenced by the molecular structure and are key to understanding the compound's potential applications in chemical and pharmaceutical contexts.
- Shim et al., 2002 - Discusses molecular interactions of a similar compound with cannabinoid receptors.
- Sugimoto et al., 1990 - Explores synthesis and anti-acetylcholinesterase activity of piperidine derivatives.
- Brown-Proctor et al., 1999 - Provides insights into synthesis and evaluation of a related compound for acetylcholinesterase inhibition.
- Bromidge et al., 2010 - Discusses design and synthesis of novel tricyclic benzoxazines, relevant to similar compounds.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-3-17-18(14(2)24-21-17)19(23)20-16-9-11-22(12-10-16)13-15-7-5-4-6-8-15/h4-8,16H,3,9-13H2,1-2H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZGICKGZCGUDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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